molecular formula C4H4FN3O B11708874 2-Amino-4-hydroxy-6-fluoropyrimidine CAS No. 2253-05-6

2-Amino-4-hydroxy-6-fluoropyrimidine

Cat. No.: B11708874
CAS No.: 2253-05-6
M. Wt: 129.09 g/mol
InChI Key: YKFUJFCMZDFKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxy-6-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H4FN3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino, hydroxy, and fluorine substituents at positions 2, 4, and 6 respectively, imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The resulting product is treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine. This intermediate is then reacted with ammoniacal liquor and further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is carefully controlled to ensure consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxy-6-fluoropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

    Cyclization: It can form cyclic derivatives through reactions with suitable reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Amino-4-hydroxy-6-fluoropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-fluoropyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Comparison: Compared to its analogs, 2-Amino-4-hydroxy-6-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry and agrochemical development .

Properties

CAS No.

2253-05-6

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

IUPAC Name

2-amino-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)

InChI Key

YKFUJFCMZDFKSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.